
4,5-Imidazolidinedione, 2-(dinitromethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Imidazolidinedione, 2-(dinitromethylene)- is a compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dinitromethylene group attached to an imidazolidinedione ring, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
The synthesis of 4,5-Imidazolidinedione, 2-(dinitromethylene)- typically involves the nitration of 2-methylimidazole. This process is carried out at low temperatures to achieve a yield of approximately 33.9% . The reaction conditions are optimized to ensure the efficient formation of the desired product. Industrial production methods may involve similar nitration processes, with adjustments to scale up the reaction while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
4,5-Imidazolidinedione, 2-(dinitromethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dinitromethylene group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the dinitromethylene group is replaced by other groups.
Common reagents used in these reactions include methanol, formic acid, and aqueous ammonia . For example, the reaction with methanol results in the formation of a methanol adduct, which is a significant product in the study of this compound .
Applications De Recherche Scientifique
4,5-Imidazolidinedione, 2-(dinitromethylene)- has several scientific research applications:
Biology: The compound’s reactivity and unique structure make it a subject of interest in biochemical studies.
Industry: Its use in the production of high-energy materials and other industrial chemicals is significant.
Mécanisme D'action
The mechanism of action of 4,5-Imidazolidinedione, 2-(dinitromethylene)- involves its interaction with various molecular targets and pathways. The dinitromethylene group is highly reactive, allowing the compound to participate in multiple chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
4,5-Imidazolidinedione, 2-(dinitromethylene)- can be compared with similar compounds such as:
1,1-Diamino-2,2-dinitroethylene (FOX-7): Known for its high performance and low sensitivity as an explosive.
2-Methyl-5(4)-nitroimidazole: Another compound derived from nitration reactions.
The uniqueness of 4,5-Imidazolidinedione, 2-(dinitromethylene)- lies in its specific structure and reactivity, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
214191-54-5 |
|---|---|
Formule moléculaire |
C4H2N4O6 |
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
2-(dinitromethylidene)imidazolidine-4,5-dione |
InChI |
InChI=1S/C4H2N4O6/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14/h(H,5,9)(H,6,10) |
Clé InChI |
ZLWBOELZHFCUMQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


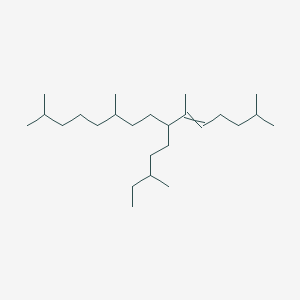
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
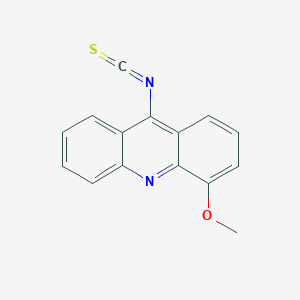
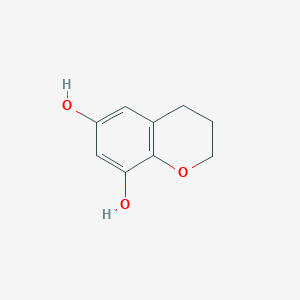
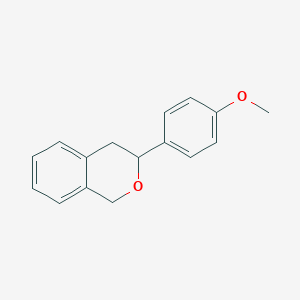
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
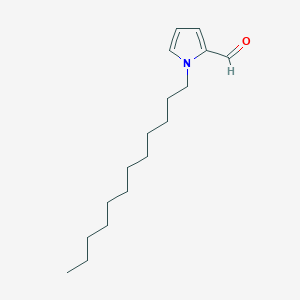
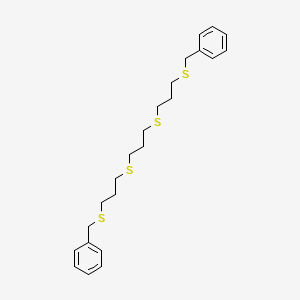
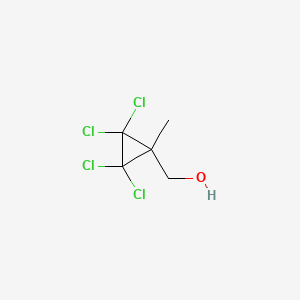
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
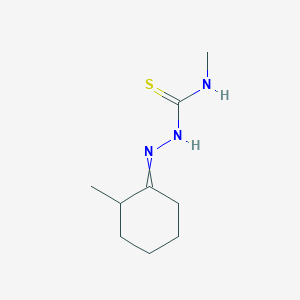
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
